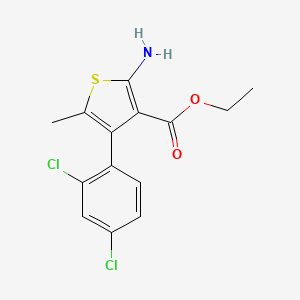

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

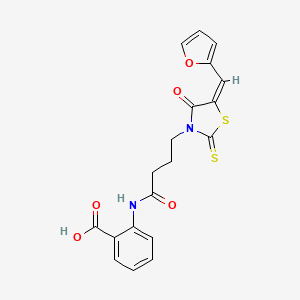

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate, commonly referred to as EDTA, is a synthetic compound that has been used in various scientific research applications. EDTA is a stable, water-soluble compound that is used as a chelating agent to bind and remove metal ions from aqueous solutions. EDTA has been used in a variety of scientific research applications, including in vivo and in vitro experiments, as well as for biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

Synthesis of Novel Heterocycles : This compound has been used in the synthesis of new heterocyclic systems, as demonstrated by Bakhite et al. (1995) in their work on pyrrolopyrazinothienoquinolines, a new fused pyrazine ring system (Bakhite et al., 1995).

Gewald Synthesis : Tormyshev et al. (2006) utilized a one-pot Gewald reaction involving this compound to synthesize 2-aminothiophene-3-carboxylates with various aryl groups, showcasing its utility in creating a range of chemical structures (Tormyshev et al., 2006).

Dyeing and Textile Industry

- Synthesis of Disperse Dyes : Iyun et al. (2015) reported the synthesis of novel heterocyclic disperse dyes using this compound for dyeing polyester fibers, indicating its application in textile coloring (Iyun et al., 2015).

Biological Activity and Drug Discovery

Antimicrobial Activity : Prasad et al. (2017) synthesized novel 2-aminothiophene derivatives from this compound and evaluated their antimicrobial properties, highlighting its potential in drug discovery (Prasad et al., 2017).

Bioassay of Synthetic Compounds : Wang et al. (2010) synthesized thienopyrimidines from this compound and conducted a bioassay, finding inhibitory activities against certain plants, suggesting its use in agricultural chemistry (Wang et al., 2010).

Mechanism of Action

Target of Action

Many compounds similar to “Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate” often target specific enzymes or receptors in the body. These targets are usually proteins that play crucial roles in various biological processes .

Mode of Action

The compound typically interacts with its target by binding to a specific site on the protein. This binding can either inhibit or enhance the protein’s function, leading to changes in the biological process that the protein is involved in .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the compound inhibits an enzyme, it can disrupt a biochemical pathway that the enzyme is involved in, leading to changes in the production of certain molecules or the rate of certain reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can greatly affect its bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all influence the compound’s effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects can range from changes in the levels of certain molecules in the body to changes in the behavior of cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s ability to bind to its target .

properties

IUPAC Name |

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-3-19-14(18)12-11(7(2)20-13(12)17)9-5-4-8(15)6-10(9)16/h4-6H,3,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZCPQRLAGXFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-chloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2620636.png)

![N-[(5-bromo-2-ethoxyphenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2620638.png)

![7-(furan-2-ylmethyl)-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2620643.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2620656.png)